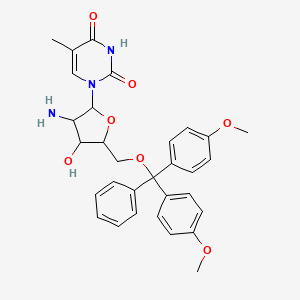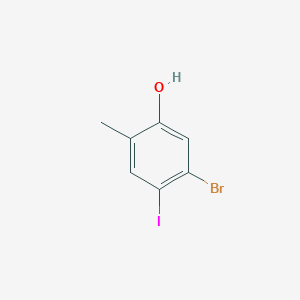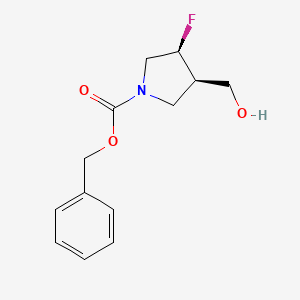
2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is a modified nucleoside derivative. It is characterized by the presence of an amino group at the 2’ position, a deoxy group, and a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’ position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the nucleoside with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the Amino Group: The 2’ hydroxyl group is converted to an amino group through a series of reactions, including oxidation, reduction, and substitution reactions.
Methylation: The 5 position of the uridine is methylated using methyl iodide in the presence of a base
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings to streamline the production process.
化学反应分析
Types of Reactions
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in nucleic acid synthesis and other applications .
科学研究应用
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine has several scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are essential for studying nucleic acid interactions and functions.
Biology: The compound is used in the development of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: It has potential therapeutic applications, including the development of antiviral and anticancer agents.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics
作用机制
The mechanism of action of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine involves its incorporation into nucleic acids. The amino group at the 2’ position allows for the formation of stable hydrogen bonds with complementary nucleotides, enhancing the stability and specificity of nucleic acid interactions. The DMT protecting group facilitates the selective deprotection and coupling of nucleotides during oligonucleotide synthesis .
相似化合物的比较
Similar Compounds
2’-Amino-2’-deoxyuridine: Lacks the DMT protecting group and the methyl group at the 5 position.
5-Methyluridine: Lacks the amino group at the 2’ position and the DMT protecting group.
2’-Deoxy-5’-O-(4,4’-dimethoxytrityl)uridine: Lacks the amino group at the 2’ position and the methyl group at the 5 position
Uniqueness
2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine is unique due to the combination of modifications at the 2’, 5’, and 5 positions. This combination enhances its stability and functionality in nucleic acid synthesis and therapeutic applications .
属性
分子式 |
C31H33N3O7 |
|---|---|
分子量 |
559.6 g/mol |
IUPAC 名称 |
1-[3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H33N3O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18,32H2,1-3H3,(H,33,36,37) |
InChI 键 |
TUSABYUHVBHWDJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)





![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)




![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)


